1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1014613-46-7
VCID: VC20321780
InChI: InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4F3IN2
Molecular Weight: 312.03 g/mol

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-

CAS No.: 1014613-46-7

Cat. No.: VC20321780

Molecular Formula: C8H4F3IN2

Molecular Weight: 312.03 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- - 1014613-46-7

Specification

CAS No. 1014613-46-7
Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
IUPAC Name 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14)
Standard InChI Key PVQFPIBCYBPANG-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1I)C=C(N2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The 1H-pyrrolo[2,3-b]pyridine scaffold combines a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a bicyclic system with distinct electronic properties. The 4-iodo and 2-trifluoromethyl substituents critically modulate the compound’s reactivity and bioactivity. The iodine atom, a heavy halogen, enhances the molecule’s polarizability and serves as a strategic site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Meanwhile, the trifluoromethyl group (–CF₃) exerts strong electron-withdrawing effects, increasing the compound’s metabolic stability and binding affinity to hydrophobic pockets in target proteins.

Table 1: Key Molecular Properties

PropertyValueSignificance
CAS Number1014613-46-7Unique identifier for chemical databases
Molecular FormulaC₈H₄F₃IN₂Reflects elemental composition
Molecular Weight312.03 g/molCritical for stoichiometric calculations
IUPAC Name4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineSystematic nomenclature

Synthesis and Purification Strategies

Multi-Step Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core FormationPd catalysis, 80°C, DMF65
TrifluoromethylationCuI, CF₃I, 100°C45
IodinationNIS, CH₂Cl₂, rt78

Chemical Reactivity and Functionalization

Halogen-Based Reactivity

Biological Activity and Mechanistic Insights

Table 3: Biological Activity Profile

TargetAssay TypeIC₅₀ (μM)Reference
FGFR1Kinase inhibition0.12
FGFR2Cell proliferation0.45
Microsomal StabilityHuman liver microsomes>60% remaining after 1 hr

Applications in Drug Discovery

Lead Optimization and Analogue Design

The compound’s modular structure facilitates the synthesis of analogues for optimizing potency and selectivity. For instance:

  • Replacing iodine with bromine reduces steric hindrance, potentially improving kinase selectivity .

  • Adding solubilizing groups (e.g., PEG chains) to the pyrrole nitrogen enhances aqueous solubility for in vivo administration.

Case Study: Combination Therapy

In murine xenograft models, co-administration with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) synergistically reduced tumor growth, suggesting its utility in combination regimens .

Future Directions and Challenges

Expanding Therapeutic Indications

Ongoing research explores this compound’s potential in non-oncological contexts, such as fibrotic disorders and rheumatoid arthritis, where aberrant FGFR signaling contributes to pathogenesis.

Overcoming Resistance Mechanisms

Acquired resistance to FGFR inhibitors often arises from gatekeeper mutations (e.g., FGFR2 V564F). Structure-based drug design leveraging the 4-iodo substituent could yield next-generation inhibitors capable of bypassing such resistance .

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